Procaterol hydrochloride

Übersicht

Beschreibung

Procaterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist. It is a potent bronchodilator used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound can be administered orally or by aerosol inhalation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of procaterol hydrochloride hemihydrate involves the acylation of 8-hydroxycarbostyril with 2-bromobutyric acid chloride at the fifth position of the quinoline system. This reaction forms an aminoketone, which is then reduced by sodium borohydride to yield procaterol .

Industrial Production Methods

The industrial production of this compound hemihydrate involves a stable and feasible preparation method that ensures the product’s stability and ease of production. The process includes the preparation of a solution for inhalation, which is advantageous for its simplicity and convenience .

Analyse Chemischer Reaktionen

Types of Reactions

Procaterol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Reduction: Sodium borohydride is commonly used in the reduction process during its synthesis.

Substitution: The acylation reaction involves 2-bromobutyric acid chloride.

Major Products Formed

The major product formed from these reactions is procaterol, which is then converted to its hydrochloride hemihydrate form for medical use .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Procaterol hydrochloride acts by stimulating beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscles and subsequent bronchodilation. Its pharmacological properties include:

- Bronchodilation : It effectively reduces airway resistance and improves airflow in patients with obstructive airway diseases.

- Anti-inflammatory Effects : Procaterol has shown potential in inhibiting the release of inflammatory mediators from bronchial epithelial cells, contributing to its therapeutic effects in asthma management .

- Duration of Action : Studies indicate that procaterol has a prolonged bronchodilatory effect compared to other beta-agonists, making it suitable for both acute and chronic management of respiratory conditions .

Treatment of Asthma

This compound is widely used in managing asthma symptoms. Clinical trials have demonstrated its efficacy in improving lung function parameters such as forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR) among asthmatic patients. For instance, a study involving children with bronchial asthma showed significant improvements in FEV1 after inhalation of procaterol compared to placebo .

Management of Chronic Obstructive Pulmonary Disease

Procaterol is also utilized in treating COPD. Its ability to induce bronchodilation helps alleviate symptoms such as dyspnea and improves overall quality of life for patients suffering from this chronic condition . Research indicates that procaterol can effectively reduce exercise-induced bronchospasm, enhancing exercise tolerance in COPD patients .

Acute Bronchitis

The compound has been reported to be beneficial in treating acute bronchitis, providing symptomatic relief from dyspnea associated with this condition. A study indicated that procaterol administration resulted in significant improvements in respiratory function among patients with acute bronchitis .

Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Efficacy Trials : A double-blind crossover trial assessed the prolonged clinical effect of inhaled procaterol, revealing significant enhancements in lung function metrics over a 10-hour observation period post-administration .

- Bioequivalence Studies : Research comparing different formulations of procaterol, such as dry powder inhalers, confirmed their pharmacodynamic equivalence, ensuring consistent therapeutic effects across different delivery methods .

Case Study 1: Pediatric Asthma Management

In a clinical setting, nine asthmatic children were treated with procaterol via inhalation. The results indicated substantial improvements in FEV1 and overall symptom relief, highlighting the drug's effectiveness in pediatric populations .

Case Study 2: COPD Patient Outcomes

A cohort study involving stable COPD patients demonstrated that those receiving procaterol experienced fewer exacerbations and improved lung function compared to those on standard treatment regimens. This underscores the drug's role as an adjunct therapy in chronic respiratory diseases .

Wirkmechanismus

Procaterol hydrochloride exerts its effects by stimulating beta-2 adrenergic receptors in the lungs. This stimulation causes relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow. The molecular targets involved are the beta-2 adrenergic receptors .

Vergleich Mit ähnlichen Verbindungen

Procaterol hydrochloride is similar to other beta-2 adrenergic receptor agonists such as salbutamol (albuterol), pirbuterol, and salmeterol. procaterol exhibits a more prolonged action compared to salbutamol and pirbuterol, making it more suitable for long-term management of asthma and COPD .

List of Similar Compounds

- Salbutamol (Albuterol)

- Pirbuterol

- Salmeterol

- Formoterol

- Clenbuterol

This compound’s unique combination of potency and prolonged action distinguishes it from other similar compounds, making it a valuable option in the treatment of respiratory conditions.

Biologische Aktivität

Procaterol hydrochloride is a potent β2-adrenergic receptor agonist primarily used in the treatment of bronchial asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by significant bronchodilatory effects, anti-inflammatory properties, and a favorable safety profile. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and pharmacological data.

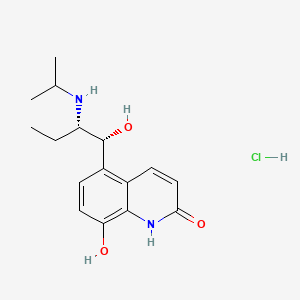

- Chemical Name: (±)-erythro-8-Hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]carbostyril hydrochloride

- Molecular Weight: 306.82 g/mol

- Purity: ≥99%

Procaterol acts as a selective agonist for β2-adrenergic receptors, which are predominantly found in the bronchial smooth muscle. Activation of these receptors leads to relaxation of bronchial muscles, resulting in bronchodilation. Additionally, procaterol exhibits anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from bronchial epithelial cells and suppressing eosinophil chemotaxis .

Pharmacological Effects

-

Bronchodilation:

- Procaterol has been shown to induce a strong bronchodilatory effect in patients with asthma and COPD. In clinical studies, it demonstrated significant improvements in forced expiratory volume in one second (FEV1) and forced vital capacity (FVC) compared to placebo .

- A double-blind crossover trial involving asthmatic children indicated that procaterol inhalation resulted in significantly greater changes in FEV1 and other pulmonary function parameters over a period of 10 hours compared to placebo .

-

Anti-inflammatory Activity:

- Procaterol inhibits the release of RANTES, GM-CSF, and IL-8 from bronchial epithelial cells, reducing eosinophil adhesion to fibroblasts through decreased expression of ICAM-1 and VCAM-1 .

- In animal models, procaterol has been effective in suppressing anaphylactic reactions and reducing airway hyperresponsiveness .

- Long-term Efficacy:

Study on Asthmatic Children

In a randomized double-blind study involving nine asthmatic children, procaterol was administered via inhalation at a dose of 10 µg. The results showed that while FVC did not differ significantly from placebo, FEV1 demonstrated considerable improvement post-administration with durations of action noted at 6 hours for FEV1 and 10 hours for V50 .

Long-term Treatment in COPD

A long-term study involving 20 patients with stable COPD evaluated the effects of procaterol versus oxitropium bromide. Patients receiving procaterol showed significant enhancements in spirometric measurements at various intervals (12, 24, and 52 weeks), indicating its efficacy as a regular bronchodilator therapy .

Pharmacokinetics

Procaterol is administered via inhalation or orally, with pharmacokinetic studies indicating:

- Time to Maximum Concentration (tmax): Approximately 1.3 hours post-administration.

- Half-Life (t½): Approximately 4.1 hours.

- Area Under Curve (AUC): Significant increases noted following administration .

Summary Table of Key Findings

| Study Type | Population | Dose | Key Findings |

|---|---|---|---|

| Double-blind crossover trial | Asthmatic children | 10 µg | Significant improvement in FEV1 over placebo |

| Long-term COPD study | Stable COPD patients | 20 µg | Improved lung function metrics over 52 weeks |

| Bioequivalence study | Healthy subjects | 20 µg | Established equivalence with approved DPI |

Eigenschaften

CAS-Nummer |

62929-91-3 |

|---|---|

Molekularformel |

C16H23ClN2O3 |

Molekulargewicht |

326.82 g/mol |

IUPAC-Name |

8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride |

InChI |

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H/t12-,16+;/m1./s1 |

InChI-Schlüssel |

AEQDBKHAAWUCMT-KKJWGQAZSA-N |

SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl |

Isomerische SMILES |

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl |

Kanonische SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

62929-91-3 |

Piktogramme |

Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

72332-33-3 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone CI 888 CI-888 CI888 Hydrochloride, Procaterol Monohydrochloride, Procaterol OPC 2009 OPC-2009 OPC2009 Pro Air Pro-Air ProAir Procaterol Procaterol Hydrochloride Procaterol Monohydrochloride Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer Procaterol, (R*,R*)-(+-)-Isomer Procaterol, (R*,S*)-(-)-Isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.